2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol
Description
2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol is an α,β-unsaturated nitro compound characterized by a propenol backbone with nitro groups at the 2-position of the propene chain and the 2-position of the phenyl substituent. Its synthesis involves palladium-catalyzed reductive cyclization or condensation reactions, as demonstrated in the preparation of (E)-3-(2-nitrophenyl)prop-2-en-1-ol (compound 3ag) via nitroalkene intermediates . Key spectral data include:
- 1H-NMR (CDCl3): δ 8.19 (1H, s, =CH), aromatic protons at δ 7.29–7.50 .
- Elemental analysis: Calcd. for C9H8N2O4: C, 52.94%; H, 3.95%; N, 13.72%. Found: C, 52.91%; H, 3.93%; N, 13.75% .
The compound’s α,β-unsaturated nitro motif is critical for biological activity, particularly proteasome inhibition, due to its electrophilic nature enabling covalent interactions with cellular targets .
Properties
CAS No. |
915161-58-9 |
|---|---|
Molecular Formula |
C9H8N2O5 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
2-nitro-3-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8N2O5/c12-6-8(10(13)14)5-7-3-1-2-4-9(7)11(15)16/h1-5,12H,6H2 |
InChI Key |
PWVOADMQVJSMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(CO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol typically involves the nitration of 3-phenylprop-2-en-1-ol. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of nitric acid and sulfuric acid . The reaction conditions, including temperature and concentration of reagents, are carefully monitored to ensure the selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Nitro ketones and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol (3ag ) with derivatives bearing para-substituted aryl groups:
*Yield range inferred from related syntheses .
Key Observations:
- Substituent Effects on Physicochemical Properties: Electron-donating groups (e.g., -OMe in 2d) increase melting points and crystallinity compared to electron-withdrawing groups (-NO₂ in 3ag) . Ortho-substitution (3ag) may introduce steric hindrance, reducing reaction yields compared to para-substituted analogs (2c, 2d) .
Key Observations:
- Electronic Effects : The methoxy group in 2d enhances activity likely due to improved solubility and electron-donating resonance effects, stabilizing transition states during enzyme interaction .
- Steric Effects : The ortho-nitro group in 3ag may hinder binding to proteasome active sites, though direct activity data are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
